2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Hydroxy-5-(trifluoromethyl)pyridine, which can be prepared by the trifluoromethylation of 2-hydroxypyridine.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where the pyridine derivative is treated with a carboxylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone derivative.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Keto-5-(trifluoromethyl)pyridine-4-acetic acid.
Reduction: 2-Hydroxy-5-(trifluoromethyl)pyridine-4-ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the acetic acid moiety but shares the pyridine ring and trifluoromethyl group.
2-Hydroxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.
5-(Trifluoromethyl)-2-pyridinol: Similar structure but without the acetic acid moiety.
Uniqueness: 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-3-12-6(13)1-4(5)2-7(14)15/h1,3H,2H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYUSLJCQBXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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